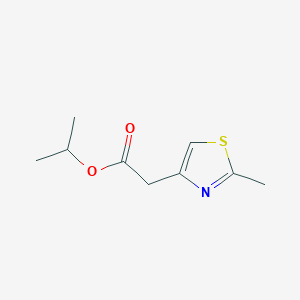

Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . It belongs to the class of organic compounds known as phenylimidazoles and is used as a fruit flavor intensifier, imparting a peach flavor with distinct vegetable and tropical notes .

Synthesis Analysis

The synthesis of Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate involves several steps. One possible route includes the formation of a carbanion from compound 1, which attacks dithioester 3, leading to an unstable intermediate 4 . Further details on specific synthetic methods would require a deeper literature search.

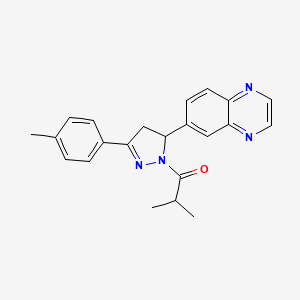

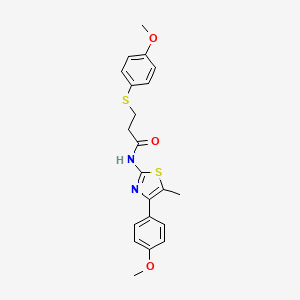

Molecular Structure Analysis

The molecular structure of Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate consists of a thiazole ring substituted at positions 2 and 4 by isopropyl and methyl groups, respectively . Unfortunately, I don’t have access to a 3D visualization tool, but you can find the 2D structure here .

Applications De Recherche Scientifique

Application 1: Antibacterial Research

Specific Scientific Field

This compound has been used in the field of Microbiology and Pharmaceutical Sciences .

Summary of the Application

“Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate” has been synthesized as a part of hybrid antimicrobials that combine the effect of two or more agents, representing a promising antibacterial therapeutic strategy .

Methods of Application or Experimental Procedures

The compound was synthesized as a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity . These molecules were investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .

Results or Outcomes

Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4- tert -butyl and 4-isopropyl substitutions exhibited attractive antibacterial activity against multiple strains . The isopropyl substituted derivative displayed a low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .

Safety And Hazards

Propriétés

IUPAC Name |

propan-2-yl 2-(2-methyl-1,3-thiazol-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-6(2)12-9(11)4-8-5-13-7(3)10-8/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRPSBRLWKSORS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CC(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[2-[3,5-Bis(trifluoromethyl)phenyl]morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2795549.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2795551.png)

![N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2795553.png)

![1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride](/img/structure/B2795555.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2795557.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2795560.png)

![3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2795564.png)